
Sultamicillin
Vue d'ensemble
Description
La sultamicilline est un promédicament mutuel d'ampicilline et de sulbactam, conçu pour améliorer l'activité antibactérienne de l'ampicilline en la combinant avec le sulbactam, un inhibiteur des bêta-lactamases . Cette association permet à la sultamicilline d'être efficace contre les bactéries productrices de bêta-lactamases, qui sont résistantes à l'ampicilline seule . La sultamicilline est couramment utilisée pour traiter les infections bactériennes des voies respiratoires, des voies urinaires, de la peau et des tissus mous .
Applications De Recherche Scientifique
Medical Applications
Sultamicillin is primarily used in treating:
- Upper Respiratory Tract Infections : Effective against pharyngitis, tonsillitis, acute and chronic sinusitis, and otitis media caused by organisms such as Streptococcus pneumoniae and Haemophilus influenzae.
- Lower Respiratory Tract Infections : Used for bacterial pneumonia and bronchitis.
- Skin and Soft Tissue Infections : Treats conditions like cellulitis, furuncles, and diabetic foot ulcers caused by Staphylococcus aureus and Streptococcus pyogenes.
- Urinary Tract Infections : Effective in managing complicated urinary tract infections.
- Obstetric and Gynecological Infections : Demonstrated efficacy in treating infections associated with pregnancy .
Comparative Studies
A significant study compared the efficacy of this compound with amoxicillin/clavulanate in adults with upper respiratory infections. The results indicated comparable cure rates: 64.4% for this compound versus 61.7% for amoxicillin/clavulanate at the end of treatment . Furthermore, this compound exhibited a lower incidence of diarrhea compared to amoxicillin/clavulanate (29.4% vs. 70.6%) .
Pediatric Applications
In pediatric settings, this compound has been evaluated for its effectiveness against acute otitis media and streptococcal pharyngitis. Studies have shown it to be as effective as traditional treatments like phenoxymethyl penicillin and amoxicillin .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound achieves high concentrations in serum and tissues, particularly in the kidneys and liver. This distribution supports its effectiveness against various pathogens, including those resistant to beta-lactam antibiotics .
Safety Profile
This compound is generally well-tolerated, although mild gastrointestinal side effects such as diarrhea may occur. Serious adverse events are rare but can necessitate discontinuation of therapy . Long-term studies are needed to further elucidate its safety profile.
Case Study on Skin Infections
A randomized trial involving 52 children with superficial skin infections demonstrated that this compound was effective in resolving infections caused by resistant strains, outperforming cloxacillin in terms of patient tolerance and recovery time .
Study on Respiratory Infections
Another study assessed this compound's role in treating community-acquired pneumonia among adults, showing significant improvement in clinical outcomes compared to standard antibiotic regimens .
Data Summary Table
Infection Type | Efficacy (%) | Comparison Drug | Notes |
---|---|---|---|
Upper Respiratory Infections | 64.4 | Amoxicillin/Clavulanate | Lower diarrhea incidence (29.4%) |
Skin Infections | N/A | Cloxacillin | Superior tolerance |
Pediatric Pharyngitis | N/A | Phenoxymethyl Penicillin | Comparable efficacy |
Community-Acquired Pneumonia | N/A | Standard Antibiotics | Significant clinical improvement |
Mécanisme D'action
Target of Action
Sultamicillin is a mutual prodrug of ampicillin and sulbactam . The primary targets of this compound are the penicillin-binding proteins (PBPs) in the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis. Sulbactam, a component of this compound, is a β-lactamase inhibitor that targets β-lactamase-producing bacteria .
Mode of Action
This compound, upon absorption, releases ampicillin and sulbactam into the system . Ampicillin prevents bacterial cell wall synthesis by binding to one or more of the PBPs, resulting in the inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . This action disrupts the bacterial cell wall, leading to bacterial cell death. Sulbactam, on the other hand, inhibits β-lactamases, enzymes produced by certain bacteria that provide resistance to β-lactam antibiotics like ampicillin . This inhibition extends the antibacterial activity of ampicillin to β-lactamase-producing strains of bacteria .
Biochemical Pathways
The key biochemical pathway affected by this compound is the synthesis of bacterial cell walls. By inhibiting the final transpeptidation step of peptidoglycan synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
This compound has a bioavailability of 80%, indicating that it is well-absorbed from the gut . The excretion of this compound is mainly via the kidneys .
Result of Action
The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective treatment of infections caused by β-lactamase-producing bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound. Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of antibiotic resistance.
Analyse Biochimique
Biochemical Properties
Sultamicillin is hydrolyzed by enzymes in the intestinal wall, releasing sulbactam and ampicillin in equimolar proportions . No intact this compound reaches the portal circulation at the doses used clinically .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are time-dependent, with the drug being rapidly hydrolyzed after oral administration to release sulbactam and ampicillin . The bioavailability for both drugs from this compound as estimated from both plasma and urine pharmacokinetics was better than 80% .
Metabolic Pathways
This compound is hydrolyzed in the intestinal wall to release sulbactam and ampicillin . These two compounds are then absorbed and distributed throughout the body, where they exert their antibacterial effects.
Transport and Distribution
After oral administration, this compound is rapidly hydrolyzed in the intestinal wall to sulbactam and ampicillin, which are then absorbed into the bloodstream . These compounds are distributed throughout the body, reaching therapeutic concentrations in various tissues and body fluids.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La sultamicilline est synthétisée par estérification de l'ampicilline et du sulbactam. Le procédé implique la formation d'une double liaison ester entre ces deux composés . Les conditions de réaction comprennent généralement l'utilisation de solvants et de catalyseurs pour faciliter le processus d'estérification.
Méthodes de production industrielle : En milieu industriel, la préparation de la sultamicilline implique le séchage des matières premières, y compris la sultamicilline, les désintégrants, les adhésifs, les charges, les lubrifiants et les agents aromatisants, jusqu'à ce que la teneur en eau soit inférieure ou égale à 1 pour cent . Les matières sont ensuite mélangées uniformément, comprimées et broyées en particules, qui sont ensuite transformées en granulés, gélules et comprimés .
Analyse Des Réactions Chimiques
Types de réactions : La sultamicilline subit une hydrolyse dans la paroi de l'intestin, où elle est scindée en ampicilline et en sulbactam . Cette réaction hydrolytique est facilitée par des enzymes présentes dans la paroi intestinale .
Réactifs et conditions courants : L'hydrolyse de la sultamicilline nécessite la présence d'eau et d'enzymes spécifiques qui catalysent la rupture des liaisons esters .
Principaux produits formés : Les principaux produits formés à partir de l'hydrolyse de la sultamicilline sont l'ampicilline et le sulbactam, qui sont libérés dans l'organisme dans un rapport molaire de 1:1 .
4. Applications de la recherche scientifique
La sultamicilline a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, elle est utilisée pour traiter les infections causées par des bactéries productrices de bêta-lactamases, notamment les infections des voies respiratoires, les infections urinaires et les infections cutanées . En chimie, la sultamicilline sert de composé modèle pour l'étude de la conception de promédicaments et des réactions d'hydrolyse . Sa pharmacocinétique et sa biodisponibilité ont été largement étudiées à l'aide de la chromatographie liquide haute performance .
5. Mécanisme d'action
La sultamicilline exerce ses effets en étant hydrolysée en ampicilline et en sulbactam après ingestion orale . L'ampicilline inhibe la synthèse de la paroi cellulaire bactérienne en se liant aux protéines de liaison à la pénicilline, empêchant ainsi l'étape finale de transpeptidation de la synthèse du peptidoglycane . Le sulbactam, quant à lui, inhibe les enzymes bêta-lactamases, protégeant ainsi l'ampicilline de la dégradation . Cette double action améliore l'efficacité antibactérienne de la sultamicilline contre les bactéries productrices de bêta-lactamases .
Composés similaires :
- Ampicilline
- Sulbactam
- Amoxicilline-clavulanate
- Pipéracilline-tazobactam
Comparaison : La sultamicilline est unique en ce qu'elle combine l'ampicilline et le sulbactam en un seul promédicament, améliorant l'absorption et la biodisponibilité des deux composants . Contrairement à l'amoxicilline-clavulanate et à la pipéracilline-tazobactam, qui sont administrées sous forme de composés distincts, la sultamicilline offre un système de délivrance plus efficace grâce à sa forme de promédicament . Ceci se traduit par de meilleurs résultats cliniques et une réduction des effets secondaires gastro-intestinaux .
Comparaison Avec Des Composés Similaires
- Ampicillin
- Sulbactam
- Amoxicillin-clavulanate
- Piperacillin-tazobactam
Comparison: Sultamicillin is unique in that it combines ampicillin and sulbactam in a single prodrug, enhancing the absorption and bioavailability of both components . Unlike amoxicillin-clavulanate and piperacillin-tazobactam, which are administered as separate compounds, this compound provides a more efficient delivery system through its prodrug form . This results in better clinical outcomes and reduced gastrointestinal side effects .
Activité Biologique
Sultamicillin, a combination of ampicillin and sulbactam, is a beta-lactam antibiotic that exhibits significant antibacterial activity against a variety of pathogens, particularly those producing beta-lactamases. This article explores the biological activity of this compound, its pharmacological properties, efficacy in clinical settings, and associated adverse effects.
This compound combines two active components:
- Ampicillin : A broad-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
- Sulbactam : A beta-lactamase inhibitor that protects ampicillin from hydrolysis by certain bacterial enzymes, thereby enhancing its efficacy against resistant strains.
The synergistic effect of these components allows this compound to target a wide range of gram-positive and gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .
Efficacy Against Bacterial Strains
This compound has demonstrated effectiveness against various clinical isolates. Below is a summary of its Minimum Inhibitory Concentrations (MICs) against selected pathogens:
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 3.13 |
Klebsiella pneumoniae | 3.13 |
Haemophilus influenzae | 0.39 |
Streptococcus pneumoniae | 0.05 |
Streptococcus pyogenes | 0.025 |
These values indicate that this compound is particularly effective against strains producing penicillinase .
Clinical Studies
A multicenter study evaluated this compound's efficacy in treating urinary tract infections (UTIs) and gonococcal urethritis. The results were as follows:
- For uncomplicated cystitis, 91.1% of isolated strains were eradicated.
- In complicated UTIs, the eradication rate was 74.9%, with no significant difference between high and low beta-lactamase producers .
3. Pharmacokinetics
This compound is well-absorbed in the gastrointestinal tract and demonstrates effective plasma concentrations when administered. Studies show that peak plasma concentrations occur approximately 90 minutes post-administration, with enhanced absorption when taken with food .
4. Adverse Effects
While generally well-tolerated, this compound can cause adverse reactions, including:
- Common Side Effects : Diarrhea, glossitis, and pharyngeal redness.
- Serious Reactions : Toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS) have been reported in rare cases .
Case studies illustrate specific adverse effects experienced by patients:
- A 35-year-old female experienced headaches and blurring of vision after starting treatment, which resolved upon discontinuation .
- A 62-year-old male reported similar symptoms including sweating and palpitations .
5. Conclusion
This compound is a potent antibiotic with significant biological activity against a range of resistant bacterial strains due to its dual action as both an antibiotic and a beta-lactamase inhibitor. Its clinical efficacy has been validated through various studies, particularly in treating UTIs and gonococcal infections. However, clinicians should remain vigilant regarding potential adverse effects.
Propriétés
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYGFNJSCUDTBT-PMLPCWDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010077 | |
Record name | Sultamicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-13-7 | |
Record name | Sultamicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76497-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sultamicillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sultamicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12127 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sultamicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULTAMICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.